tert-butyl 4-(4-methyl-2-(1H-pyrrol-1-yl)thiazole-5-carboxamido)piperidine-1-carboxylate
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Overview
Description
Tert-butyl 4-(4-methyl-2-(1H-pyrrol-1-yl)thiazole-5-carboxamido)piperidine-1-carboxylate is a useful research compound. Its molecular formula is C19H26N4O3S and its molecular weight is 390.5. The purity is usually 95%.
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Scientific Research Applications
Synthesis of Biologically Active Compounds
- The compound has been identified as a crucial intermediate in the synthesis of crizotinib, a medication used to treat non-small cell lung cancer. It was synthesized through a three-step process from tert-butyl-4-hydroxypiperdine-1-carboxylate, with a total yield of 49.9% (Kong et al., 2016).
Intermediate for Anticancer Drugs
- Tert-butyl 4-formyl-3, 6-dihydropyridine-1(2H)-carboxylate, a related compound, is highlighted as an important intermediate for small molecule anticancer drugs. A rapid and high yield synthetic method was established, with a total yield of up to 71.4% (Zhang et al., 2018).
Biological Evaluation
- Another derivative, tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl)piperazine-1-carboxylate, was synthesized and its structure confirmed via spectroscopic methods. This compound exhibited poor antibacterial and moderate anthelmintic activity in in vitro screenings (Sanjeevarayappa et al., 2015).
Inhibition of Mycobacterium Tuberculosis
- Ethyl-4-(4-((substituted benzyl)amino)piperidin-1-yl)-2-(phenyl/pyridyl)thiazole-5-carboxylates were designed and synthesized for inhibiting Mycobacterium tuberculosis. Among them, one compound showed promising activity against all tests, including a significant inhibition of Mycobacterium smegmatis GyrB ATPase and Mycobacterium tuberculosis DNA gyrase (Jeankumar et al., 2013).
Mechanism of Action
Target of Action
The primary target of F3406-3500 is the Lymphocytic choriomeningitis virus (LCMV) . This compound exhibits strong anti-LCMV activity .
Mode of Action
F3406-3500 inhibits LCMV cell entry by specifically interfering with the pH-dependent fusion in the endosome compartment that is mediated by LCMV glycoprotein GP2 . This interaction blocks the virus from entering the host cell, thereby preventing the virus from replicating and spreading .
Biochemical Pathways
By blocking the fusion of the virus with the host cell membrane, F3406-3500 prevents the virus from releasing its genetic material into the host cell, thereby stopping the viral replication process .
Pharmacokinetics
It is known that the compound exhibits strong anti-lcmv activity without cell toxicity This suggests that the compound may have good bioavailability and is able to reach its target effectively
Result of Action
The result of F3406-3500’s action is the inhibition of LCMV multiplication . By blocking the entry of the virus into host cells, the compound prevents the virus from replicating and spreading, thereby reducing the viral load in the host organism .
Action Environment
The action of F3406-3500 is influenced by the pH of the endosome compartment of the host cell . The compound interferes with the pH-dependent fusion process, suggesting that changes in the endosomal pH could potentially affect the efficacy of the compound.
Properties
IUPAC Name |
tert-butyl 4-[(4-methyl-2-pyrrol-1-yl-1,3-thiazole-5-carbonyl)amino]piperidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N4O3S/c1-13-15(27-17(20-13)22-9-5-6-10-22)16(24)21-14-7-11-23(12-8-14)18(25)26-19(2,3)4/h5-6,9-10,14H,7-8,11-12H2,1-4H3,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZADAKLLCSBGSP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)N2C=CC=C2)C(=O)NC3CCN(CC3)C(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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